N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, also known as DMAPP, is a chemical compound that has been widely studied in various fields of research. It is a solid substance with a molecular weight of 272.21 g/mol . The IUPAC name is N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H23Cl2N3O . The InChI code is 1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 272.21 g/mol . The InChI code is 1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H .Scientific Research Applications
Antiallergy Activity
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride and its derivatives have been studied for their potential antiallergy activities. A study by Walsh et al. (1990) synthesized a series of derivatives and evaluated them for antiallergy activity, with several showing promise in the passive foot anaphylaxis assay, a model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Antitumor Agents
Significant research has focused on the potential of this compound as an antitumor agent. For instance, Rewcastle et al. (1986) and Denny et al. (1987) explored its use in treating leukemia and colon carcinoma. They found that certain derivatives showed high levels of activity against leukemia and selectivity towards colon carcinoma (Rewcastle et al., 1986), (Denny et al., 1987).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including this compound, and evaluated them for anti-acetylcholinesterase activity. They found that certain derivatives were highly potent inhibitors, indicating potential as antidementia agents (Sugimoto et al., 1990).
DNA-Intercalating Properties
Studies have also explored the DNA-intercalating properties of this compound, which are of interest in cancer research. Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on derivatives of this compound, demonstrating their potential as anti-cancer agents (Hudson et al., 1987).
Mechanism of Action
Target of Action
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride is a topoisomerase II-directed DNA intercalator . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication and transcription .
Mode of Action
The compound interacts with its target, topoisomerase II, by intercalating into the DNA . This interaction disrupts the normal function of the enzyme, leading to changes in DNA structure and function .
Biochemical Pathways
The interaction of this compound with topoisomerase II affects the DNA replication and transcription pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, which are downstream effects of this interaction .
Result of Action
The molecular effect of this compound’s action is the disruption of DNA structure, leading to DNA damage . On a cellular level, this can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-5-3-4-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIHHDAGTHDPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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